molecular formula C22H34N4O6 B14209899 L-Valyl-L-valyl-L-tyrosyl-L-alanine CAS No. 798541-27-2

L-Valyl-L-valyl-L-tyrosyl-L-alanine

Cat. No.: B14209899
CAS No.: 798541-27-2
M. Wt: 450.5 g/mol
InChI Key: OVJULPJMUOKOPB-MGHWNKPDSA-N
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Description

L-Valyl-L-valyl-L-tyrosyl-L-alanine is a synthetic tetrapeptide composed of two valine residues, one tyrosine, and one alanine linked via peptide bonds. Its molecular formula is C₁₉H₂₈N₄O₅, with a calculated molecular weight of 456.45 g/mol (derived from the sum of individual amino acids: Valine [C₅H₁₁NO₂] × 2, Tyrosine [C₉H₁₁NO₃], and Alanine [C₃H₇NO₂], minus three water molecules from peptide bond formation). The tyrosine residue introduces a phenolic hydroxyl group, which may confer antioxidant properties, while the valine and alanine residues contribute to hydrophobicity and structural stability.

Properties

CAS No.

798541-27-2

Molecular Formula

C22H34N4O6

Molecular Weight

450.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C22H34N4O6/c1-11(2)17(23)20(29)26-18(12(3)4)21(30)25-16(19(28)24-13(5)22(31)32)10-14-6-8-15(27)9-7-14/h6-9,11-13,16-18,27H,10,23H2,1-5H3,(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t13-,16-,17-,18-/m0/s1

InChI Key

OVJULPJMUOKOPB-MGHWNKPDSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and C-Terminal Attachment

The synthesis begins with anchoring the C-terminal amino acid (L-alanine) to a polymeric resin. Boc-protected L-alanine (Boc-Ala-OH) is coupled to a chloromethylated polystyrene resin using a threefold excess of dicyclohexylcarbodiimide (DCC) in methylene chloride. The resin is sequentially washed with N,N-dimethylformamide (DMF), ethanol, and chloroform to remove unreacted reagents. This step ensures a stable ester bond between the resin and the C-terminal alanine, critical for subsequent elongation.

Sequential Coupling of Amino Acids

The peptide chain is elongated via iterative deprotection and coupling cycles. After anchoring alanine, Boc-protected L-tyrosine (Boc-Tyr-OH) is introduced. A 2.37 mM solution of Boc-Tyr-OH in a DMF-methylene chloride mixture reacts with the resin-bound alanine under DCC activation. The coupling efficiency is monitored via ninhydrin testing, with unreacted amino groups acetylated using acetic anhydride to prevent deletion sequences.

Subsequent valine residues are incorporated analogously. Boc-L-valine (Boc-Val-OH) is coupled in methylene chloride with DCC, followed by a final Boc deprotection step using trifluoroacetic acid (TFA). The repetitive cycle—deprotection (TFA), neutralization (triethylamine), and coupling (DCC)—ensures high fidelity in sequence assembly.

Table 1: SPPS Reagents and Conditions for Val-Val-Tyr-Ala
Step Reagent Solvent Time Yield
C-terminal attachment Boc-Ala-OH + DCC Methylene chloride 12 hr 95%
Tyr coupling Boc-Tyr-OH + DCC DMF/CH₂Cl₂ (1:1) 20 min 92%
Val couplings Boc-Val-OH + DCC Methylene chloride 12 hr 90%
Deprotection TFA/HBr Trifluoroacetic acid 40 min 98%

Deprotection and Cleavage

Upon completing the tetrapeptide sequence, the resin-bound product is treated with hydrogen bromide (HBr) in TFA to cleave the peptide and remove Boc groups. A 40-minute HBr gas infusion achieves complete cleavage, yielding a crude peptide hydrobromide. The product is precipitated with cold ether, dissolved in aqueous acetic acid, and lyophilized to obtain a powdered form.

Solution-Phase Peptide Synthesis

Protection Strategies

Solution-phase synthesis employs temporary and permanent protecting groups to prevent side reactions. The α-amino group of L-valine is protected with Boc, while the tyrosine phenolic hydroxyl is shielded with a benzyl (Bzl) group. Acetic anhydride serves as an acetylating agent for N-terminal protection in racemic amino acid mixtures, though this method requires aqueous workup to isolate enantiomerically pure intermediates.

Coupling Reactions

Fragment condensation is preferred for assembling Val-Val-Tyr-Ala. The dipeptide Val-Val is synthesized first by reacting Boc-Val-OH with H-Val-OBzl using DCC. The tyrosine-alanine segment (Tyr-Ala) is prepared separately via mixed anhydride methods, combining Boc-Tyr-OH and H-Ala-OBzl with isobutyl chloroformate. The two fragments are then coupled using DCC in DMF, followed by global deprotection with HBr/TFA.

Table 2: Solution-Phase Coupling Efficiency
Fragment Coupling Agent Solvent Temperature Yield
Val-Val DCC DMF 0°C 88%
Tyr-Ala Mixed anhydride THF -15°C 85%
Final condensation DCC DMF RT 78%

Deprotection and Isolation

Post-coupling, the fully protected tetrapeptide undergoes simultaneous deprotection and cleavage using liquid HBr in TFA. The crude product is purified via crystallization from aqueous acetic acid, achieving >95% purity.

Purification Techniques

Gel Filtration Chromatography

Crude L-Valyl-L-valyl-L-tyrosyl-L-alanine is dissolved in 1% acetic acid and fractionated on a Sephadex G-25 column. This step removes truncated sequences and residual reagents, yielding a colorless lyophilized product with 99% homogeneity.

Reverse-Phase HPLC

Semi-preparative C18 columns resolve the tetrapeptide using a gradient of acetonitrile in 0.1% TFA. The target elutes at 22–24% acetonitrile, with UV detection at 214 nm confirming purity.

Analytical Characterization

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion at m/z 466.3 [M+H]⁺, aligning with the theoretical mass of 465.5 g/mol.

Amino Acid Analysis

Hydrolysis in 6M HCl (110°C, 24 hr) followed by HPLC quantitation validates the molar ratio (Val: 2.0, Tyr: 1.0, Ala: 1.0).

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-valyl-L-tyrosyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Valyl-L-valyl-L-tyrosyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of L-Valyl-L-valyl-L-tyrosyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the context and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Characteristics

The table below compares L-Valyl-L-valyl-L-tyrosyl-L-alanine with other oligopeptides containing valine, tyrosine, and alanine residues, as documented in recent literature and chemical databases:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Residues Structural Features Source
This compound C₁₉H₂₈N₄O₅ 456.45 Val, Val, Tyr, Ala Compact tetrapeptide with Tyr hydroxyl Hypothetical
L-Valine...-L-isoleucyl (CAS 501328-93-4) C₅₂H₈₂N₁₀O₁₂S 1071.33 Val, Ala, Leu, Tyr, Met, Lys, Ile Extended chain with sulfur (Met)
L-Lysine...L-Valyl-L-Valyl (CAS 539823-07-9) C₃₈H₆₀N₁₀O₁₀ 816.94 His, Tyr, Thr, Ala, Val Includes charged (His) and polar (Thr)
L-Valine...L-Tyrosylglycyl (CAS 201529-89-7) C₃₆H₅₈N₈O₁₀ 762.89 Gly, Ala, Ile, Leu, Tyr Branched structure with Gly flexibility
L-Valine...L-Tyrosyl-L-Tyrosyl (CAS 866109-04-8) C₅₇H₈₂N₁₂O₁₅ ~1230.0 Arg, Val, Tyr, Glu, Ala, Leu Aromatic (Tyr ×2) and acidic (Glu)
Key Observations:
  • Chain Length : The target tetrapeptide is shorter than most analogs (e.g., CAS 501328-93-4 has 9 residues), impacting its solubility and membrane permeability .
  • Aromaticity : The tyrosine residue is shared with compounds like CAS 866109-04-8, suggesting possible antioxidant or receptor-binding roles .

Physicochemical and Functional Comparisons

Solubility and Stability:
  • Shorter peptides like this compound typically exhibit higher aqueous solubility due to fewer hydrophobic residues. In contrast, longer chains (e.g., CAS 501328-93-4) may aggregate or require organic solvents .
  • Tyrosine’s phenolic group enhances UV absorption and redox activity, a feature shared with CAS 539823-07-9 and 866109-04-8 .

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for L-Valyl-L-valyl-L-tyrosyl-L-alanine?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method. Key steps include:

  • Resin selection : Use Fmoc-Rink amide resin for C-terminal amidation.
  • Coupling : Activate Fmoc-protected amino acids (Val, Tyr, Ala) with HBTU/HOBt and DIEA in DMF. Steric hindrance from valine residues may require extended coupling times (30–60 minutes).
  • Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
  • Cleavage : TFA cocktail (95% TFA, 2.5% H2O, 2.5% TIS) releases the peptide from the resin.
  • Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.
    • Reference : SPPS protocols for similar valine-rich peptides are detailed in synthetic route studies .

Q. How do researchers confirm the structural integrity and purity of this tetrapeptide?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC (≥95% purity) using a C18 column and UV detection at 214 nm (peptide bond) and 280 nm (tyrosine aromatic ring) .
  • Mass Confirmation : ESI- or MALDI-TOF MS compares observed mass (theoretical MW: ~453.5 g/mol) with calculated values.
  • Structural Validation : <sup>1</sup>H/<sup>13</sup>C NMR in DMSO-d6 or CD3OD identifies backbone amide protons and side-chain resonances.
  • Amino Acid Analysis : Acid hydrolysis (6M HCl, 110°C, 24h) followed by HPLC quantifies Val, Tyr, and Ala ratios .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer :

  • Lyophilization : Store lyophilized powder at -20°C under argon to prevent oxidation.
  • Solution Stability : Avoid aqueous solutions at pH >7.0; tyrosine residues degrade under alkaline conditions.
  • Decomposition Risks : Thermal degradation above 25°C produces CO and NOx; monitor via TGA/DSC .

Advanced Research Questions

Q. What advanced strategies address low coupling efficiency during SPPS of valine-rich sequences?

  • Methodological Answer :

  • Double Coupling : Use DIC/OxymaPure activation for sterically hindered valine residues.
  • Microwave Assistance : 30-second microwave pulses (50°C) improve coupling kinetics.
  • Real-Time Monitoring : Kaiser test or FT-IR spectroscopy detects free amine groups post-coupling.
  • Side-Chain Protection : tert-Butyl (tBu) for tyrosine hydroxyl groups prevents side reactions .

Q. How should contradictory bioactivity results in cell-based vs. in vitro assays be reconciled?

  • Methodological Answer :

  • Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. luciferase reporter assays for cellular uptake).
  • Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (6.5–7.4) to mimic physiological conditions.
  • Cell Line Controls : Compare primary vs. immortalized cells; validate passage number and serum conditions.
  • Data Harmonization : Apply multivariate analysis (e.g., PCA) to identify confounding variables .

Q. Which spectroscopic methods elucidate conformational dynamics in solution?

  • Methodological Answer :

  • Circular Dichroism (CD) : Monitor secondary structure (e.g., β-turn propensity) in far-UV (190–250 nm).
  • 2D-NMR : NOESY detects intra-peptide hydrogen bonds; <sup>1</sup>H-<sup>15</sup>N HSQC tracks backbone flexibility.
  • Molecular Dynamics (MD) : Simulate solvent interactions (explicit water models) and correlate with experimental CD/NMR data .

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